N-(3-(pyridin-2-yloxy)benzyl)cyclopropanesulfonamide

Molecular weight Physicochemical property Drug-likeness

N-(3-(Pyridin-2-yloxy)benzyl)cyclopropanesulfonamide (CAS 1448073-58-2) is a synthetic sulfonamide building block comprising a cyclopropanesulfonamide core linked via a methylene bridge to a 3-(pyridin-2-yloxy)phenyl group. Its molecular formula is C15H16N2O3S with a molecular weight of 304.36 g/mol.

Molecular Formula C15H16N2O3S
Molecular Weight 304.36
CAS No. 1448073-58-2
Cat. No. B2432027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(pyridin-2-yloxy)benzyl)cyclopropanesulfonamide
CAS1448073-58-2
Molecular FormulaC15H16N2O3S
Molecular Weight304.36
Structural Identifiers
SMILESC1CC1S(=O)(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3
InChIInChI=1S/C15H16N2O3S/c18-21(19,14-7-8-14)17-11-12-4-3-5-13(10-12)20-15-6-1-2-9-16-15/h1-6,9-10,14,17H,7-8,11H2
InChIKeyMPGSPKMQLHGXPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(Pyridin-2-yloxy)benzyl)cyclopropanesulfonamide (CAS 1448073-58-2): Chemical Identity, Structural Class, and Procurement-Relevant Physicochemical Profile


N-(3-(Pyridin-2-yloxy)benzyl)cyclopropanesulfonamide (CAS 1448073-58-2) is a synthetic sulfonamide building block comprising a cyclopropanesulfonamide core linked via a methylene bridge to a 3-(pyridin-2-yloxy)phenyl group. Its molecular formula is C15H16N2O3S with a molecular weight of 304.36 g/mol . The compound belongs to the class of cyclopropanesulfonamides, a scaffold increasingly employed in medicinal chemistry for the development of kinase inhibitors, particularly those targeting drug-resistant EGFR mutations . The cyclopropane ring introduces conformational constraint and is associated with enhanced metabolic stability relative to flexible alkyl or planar aromatic sulfonamide analogs . It is supplied primarily as a research chemical and synthetic intermediate, with limited commercial availability from major catalog vendors.

Why N-(3-(Pyridin-2-yloxy)benzyl)cyclopropanesulfonamide Cannot Be Replaced by Generic Sulfonamide Analogs: Structural and Pharmacochemical Rationale


Substituting N-(3-(pyridin-2-yloxy)benzyl)cyclopropanesulfonamide with a generic benzenesulfonamide, thiophenesulfonamide, or other sulfonamide analog introduces significant structural and pharmacochemical liabilities that cannot be compensated by simple potency adjustments. The cyclopropane ring imposes conformational rigidity absent in planar aromatic sulfonyl groups such as benzenesulfonamide (CAS 1705412-84-5, MW 340.4) or thiophene-2-sulfonamide analogs , altering target binding geometry and off-rate kinetics. This rigidity, combined with the cyclopropane group's well-documented ability to enhance metabolic stability by reducing CYP-mediated oxidation relative to acyclic or aromatic bioisosteres , means that analog substitution can unpredictably alter pharmacokinetics, selectivity, and in vivo efficacy without corresponding in vitro potency changes. Furthermore, the pyridin-2-yloxy benzyl motif provides a specific hydrogen-bond acceptor geometry that may not be faithfully reproduced by alternative heterocyclic arrangements. These cumulative differences underscore why in-class compounds cannot be treated as interchangeable procurement commodities.

Quantitative Differentiation Evidence for N-(3-(Pyridin-2-yloxy)benzyl)cyclopropanesulfonamide: Head-to-Head and Cross-Study Comparison Data


Molecular Weight Differentiation: Cyclopropanesulfonamide vs. Benzenesulfonamide Core Reduces MW by 36 Da

The target compound bearing a cyclopropanesulfonamide core has a molecular weight of 304.36 g/mol, compared to 340.4 g/mol for the direct benzenesulfonamide analog N-(3-(pyridin-2-yloxy)benzyl)benzenesulfonamide (CAS 1705412-84-5) . This represents a 36 Da reduction (approximately 10.6% lower MW), which falls within the favorable range for optimizing ligand efficiency and oral bioavailability per Lipinski's Rule of Five guidelines. Lower molecular weight is generally associated with improved passive membrane permeability and reduced susceptibility to efflux transporters .

Molecular weight Physicochemical property Drug-likeness

Conformational Constraint: Cyclopropane Ring Imposes Rigidity Absent in Planar Aromatic Sulfonamide Comparators

The cyclopropane ring in the sulfonamide core imposes conformational rigidity, in contrast to the planar, freely rotatable phenyl group in the benzenesulfonamide analog (CAS 1705412-84-5) or the thiophene-2-sulfonamide analog . Published reviews on cyclopropane-containing pharmacophores demonstrate that cyclopropane fragments increase conformational constraint on target molecules, which can enhance binding selectivity and reduce entropic penalties upon target engagement, while simultaneously improving metabolic stability by shielding susceptible sites from CYP-mediated oxidation . The benzenesulfonamide and thiophenesulfonamide analogs lack this rigidity, potentially resulting in different target residence times and metabolic profiles.

Conformational rigidity Metabolic stability Target selectivity

Scaffold Validation: Cyclopropanesulfonamide Derivatives Demonstrate Sub-Nanomolar Potency Against EGFR Triple Mutants, Superior to Osimertinib in Resistant Models

A 2024 study in the European Journal of Medicinal Chemistry reported that novel cyclopropane sulfonamide derivatives achieved IC50 values as low as 0.0012 μM (1.2 nM) against BaF3-EGFR triple-mutant (L858R/T790M/C797S or Del19/T790M/C797S) cell lines, and 13–19 nM against H1975 and PC9 NSCLC cells . In xenograft models, the lead cyclopropane sulfonamide derivative demonstrated 72.1% tumor growth inhibition (TGI) in BaF3/EGFR-TM and 83.5% TGI in H1975-DM models . These values are superior to osimertinib, which loses efficacy in the C797S-mutant setting due to disrupted covalent cysteine binding. While these data are not derived from the specific compound N-(3-(pyridin-2-yloxy)benzyl)cyclopropanesulfonamide, they validate the cyclopropanesulfonamide scaffold as a privileged chemotype for overcoming acquired EGFR TKI resistance.

EGFR C797S Kinase inhibitor Drug resistance Cyclopropane sulfonamide

Functional Group Architecture: Dual Hydrogen-Bond Acceptors via Pyridin-2-yloxy Motif Provide Unique Binding Geometry Relative to Alternative Heterocyclic Linkers

The pyridin-2-yloxy benzyl motif provides two distinct hydrogen-bond acceptors: the pyridine nitrogen (pKa ~5.2) and the ether oxygen linking pyridine to the phenyl ring. This dual-acceptor architecture is geometrically distinct from other heterocyclic sulfonamide linkers such as cyclohexyl (e.g., N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]cyclopropanesulfonamide, CAS 2034222-99-4) or direct pyridinyl-sulfonamide connections . The benzyl spacer between the sulfonamide nitrogen and the pyridin-2-yloxyphenyl group introduces an additional degree of rotational freedom at the benzylic position while maintaining the pyridine nitrogen's availability for hinge-region hydrogen bonding in kinase targets. This geometry is distinct from the cyclohexyl analog, where the saturated ring alters both the distance and angle between the sulfonamide and the pyridine moiety.

Hydrogen-bond acceptor Pyridinyl ether Binding geometry Kinase hinge binder

Procurement-Driven Application Scenarios for N-(3-(Pyridin-2-yloxy)benzyl)cyclopropanesulfonamide: Where Structural Differentiation Translates to Research Value


Synthesis of EGFR C797S-Directed Fourth-Generation Kinase Inhibitors

The cyclopropanesulfonamide scaffold has demonstrated sub-nanomolar potency against EGFR triple mutants (L858R/T790M/C797S and Del19/T790M/C797S) where osimertinib and other third-generation TKIs fail due to disrupted covalent cysteine binding . N-(3-(Pyridin-2-yloxy)benzyl)cyclopropanesulfonamide serves as an advanced intermediate or scaffold for constructing fourth-generation EGFR inhibitors. Its pyridin-2-yloxy benzyl motif is positioned to engage the kinase hinge region, while the cyclopropanesulfonamide provides conformational constraint and metabolic stability advantages over benzenesulfonamide-based alternatives . Procurement of this building block enables medicinal chemistry teams to rapidly explore structure-activity relationships around the N-benzyl substituent without needing to independently synthesize the cyclopropanesulfonamide core.

Metabolic Stability Optimization in Lead Series Requiring Reduced CYP-Mediated Clearance

For drug discovery programs where benzenesulfonamide or thiophenesulfonamide leads exhibit unacceptable metabolic turnover, replacement with the cyclopropanesulfonamide core offers a rational strategy to improve metabolic stability. The cyclopropane fragment has been documented to increase metabolic stability by shielding adjacent positions from CYP-mediated oxidation, extending therapeutic action compared to flexible acyclic or planar aromatic bioisosteres . N-(3-(Pyridin-2-yloxy)benzyl)cyclopropanesulfonamide (MW 304.36) also provides a 36 Da molecular weight advantage over the benzenesulfonamide analog (MW 340.4) , supporting improved ligand efficiency metrics and potentially superior oral bioavailability. This compound is suitable as a core scaffold for systematic structure-metabolism relationship studies.

Chemical Probe Development for Kinase Selectivity Profiling

The unique dual hydrogen-bond acceptor architecture of the pyridin-2-yloxy benzyl motif, combined with the conformational constraint of the cyclopropane ring, makes this compound a valuable starting point for developing selective chemical probes targeting specific kinase conformations . Unlike the planar benzenesulfonamide analog or the cyclohexyl-linked comparator, the benzyl spacer provides a specific N-to-pyridine distance and dihedral angle that may confer selectivity for kinases with particular hinge-region geometries. Researchers procuring this building block can rapidly derivative the sulfonamide nitrogen or the pyridine ring to explore selectivity across the kinome.

Building Block for Fragment-Based Drug Discovery and DNA-Encoded Library Synthesis

With a molecular weight of 304.36 g/mol—below the typical fragment cutoff of 300 Da—and containing both a hydrogen-bond donor (sulfonamide NH) and multiple hydrogen-bond acceptors (sulfonamide oxygens, pyridine nitrogen, ether oxygen), N-(3-(pyridin-2-yloxy)benzyl)cyclopropanesulfonamide meets key criteria for fragment-based drug discovery . Its benzylamine-type secondary amine provides a convenient synthetic handle for on-DNA chemistry in DNA-encoded library (DEL) synthesis or for rapid diversification via amide coupling, reductive amination, or sulfonylation reactions. The cyclopropane ring's documented metabolic stability advantage makes it a preferred fragment choice over benzenesulfonamide or thiophenesulfonamide fragments, as hits derived from this scaffold are more likely to retain favorable pharmacokinetic properties during hit-to-lead optimization.

Quote Request

Request a Quote for N-(3-(pyridin-2-yloxy)benzyl)cyclopropanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.